Cas no 1806886-21-4 (Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate)

Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate
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- インチ: 1S/C10H11F2NO4/c1-3-17-10(15)6-7(14)8(16-2)5(4-13-6)9(11)12/h4,9,14H,3H2,1-2H3
- InChIKey: DITOSIZJWPSUBQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CN=C(C(=O)OCC)C(=C1OC)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 265
- トポロジー分子極性表面積: 68.6
- 疎水性パラメータ計算基準値(XlogP): 2.2
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029028782-500mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
Alichem | A029028782-1g |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 1g |
$3,010.80 | 2022-03-31 | |
Alichem | A029028782-250mg |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate |
1806886-21-4 | 95% | 250mg |
$931.00 | 2022-03-31 |
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylateに関する追加情報
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate (CAS No. 1806886-21-4)
Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate, identified by its CAS number 1806886-21-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This pyridine derivative features a unique structural framework that has garnered considerable attention due to its potential biological activities and synthetic utility. The presence of both difluoromethyl and hydroxymethyl groups, along with a methoxy substituent, contributes to its distinct chemical properties and reactivity, making it a valuable scaffold for medicinal chemists.
The compound's molecular structure is characterized by a pyridine core substituted at the 5-position with a difluoromethyl group, at the 3-position with a hydroxyl group, and at the 4-position with a methoxy group. The carboxylate ester functionality at the 2-position further enhances its versatility in synthetic transformations. This combination of substituents imparts specific electronic and steric properties that influence its interactions with biological targets, thereby making it an attractive candidate for further exploration in drug development.
In recent years, there has been growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. The difluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity in drug molecules. Studies have demonstrated that compounds incorporating this moiety often exhibit improved pharmacokinetic profiles, which is a critical factor in the success of new therapeutics. The hydroxymethyl and methoxy groups contribute to hydrogen bonding capabilities and electronic modulation, respectively, further enriching the compound's potential as a lead molecule.
The synthesis of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include functional group interconversions, such as esterification and protection-deprotection strategies, as well as palladium-catalyzed cross-coupling reactions for introducing the difluoromethyl group. These synthetic methodologies not only showcase the versatility of current chemical techniques but also underscore the importance of optimizing reaction conditions to achieve high yields and purity.
The biological evaluation of Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate has revealed promising preliminary results. Preclinical studies have indicated that this compound exhibits inhibitory activity against various enzymatic targets relevant to inflammatory and metabolic diseases. The presence of the hydroxymethyl group facilitates hydrogen bonding interactions with protein active sites, while the methoxy group modulates electronic effects, enhancing binding affinity. Additionally, the difluoromethyl group contributes to favorable pharmacokinetic properties by reducing susceptibility to metabolic degradation.
In the context of contemporary drug discovery, Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate exemplifies how structural diversification can lead to novel therapeutic entities. Researchers are increasingly leveraging computational methods and high-throughput screening to identify promising candidates for further development. The compound's unique structural features make it a compelling scaffold for designing molecules with enhanced efficacy and reduced side effects. As such, it represents an important asset in the ongoing effort to develop innovative treatments for complex diseases.
The future prospects for Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate are bright, with ongoing research focused on optimizing its pharmacological profile and exploring new synthetic routes. Advances in synthetic methodologies will continue to facilitate access to structurally diverse derivatives, enabling more comprehensive biological evaluation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible therapeutic benefits for patients worldwide.
In conclusion, Ethyl 5-(difluoromethyl)-3-hydroxy-4-methoxypyridine-2-carboxylate (CAS No. 1806886-21-4) stands out as a noteworthy compound in pharmaceutical chemistry due to its unique structural features and promising biological activities. Its synthesis showcases the power of modern organic chemistry techniques, while its preliminary biological data highlight its potential as a lead molecule for drug development. As research continues to uncover new applications for this compound and its derivatives, it is poised to make significant contributions to the field of medicinal chemistry.
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